molecular formula C18H18O7 B1282939 3,4-Dimethoxybenzoic anhydride CAS No. 24824-54-2

3,4-Dimethoxybenzoic anhydride

Cat. No. B1282939
CAS RN: 24824-54-2
M. Wt: 346.3 g/mol
InChI Key: PJZFUQAHDYSNLZ-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzoic anhydride is a chemical compound that is related to various research areas, including organic synthesis, crystallography, and coordination chemistry. Although the provided papers do not directly discuss 3,4-Dimethoxybenzoic anhydride, they do provide insights into the synthesis, structure, and properties of closely related compounds, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of compounds related to 3,4-Dimethoxybenzoic anhydride often involves palladium-catalyzed reactions, as seen in the synthesis of dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives . Another approach includes oxidative transformations using hydrogen peroxide and hydrohalic acid to synthesize halogenated benzimidazoles . Dehydrative cyclic trimerization is also a method used for synthesizing related compounds, such as substituted 4-alkylaminobenzoic acids . These methods could potentially be adapted for the synthesis of 3,4-Dimethoxybenzoic anhydride.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-Dimethoxybenzoic anhydride has been elucidated using techniques like X-ray diffraction . These studies reveal details such as crystallization patterns, space groups, and hydrogen bonding interactions, which are crucial for understanding the stability and reactivity of the compounds. The molecular structure of 3,4-Dimethoxybenzoic anhydride would likely exhibit similar characteristics.

Chemical Reactions Analysis

The chemical reactivity of dimethoxybenzoic acid derivatives includes interactions with various reagents and catalysts to form complex structures . The presence of methoxy groups can influence the electronic properties of the benzene ring and affect the outcome of chemical reactions. The reactivity of 3,4-Dimethoxybenzoic anhydride would be expected to follow similar patterns, with the potential for forming novel structures through selective reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3,4-Dimethoxybenzoic anhydride, such as solubility, magnetic moments, and thermal behavior, have been studied . These properties are influenced by the molecular structure and the nature of substituents on the benzene ring. For instance, the solubility of lanthanide complexes with dimethoxybenzoic acid is relatively low, and their magnetic moments follow the Curie-Weiss law . The physical and chemical properties of 3,4-Dimethoxybenzoic anhydride would likely be affected by its anhydride functional group and the positioning of methoxy substituents.

Scientific Research Applications

Synthesis and Characterization

3,4-Dimethoxybenzoic anhydride is used in various synthesis processes. For instance, it's employed in the synthesis of substituted anthraquinones, hypericin, and its derivatives. One such example is the synthesis and characterization of 3,5-dimethoxyphthalic anhydride, where alkylation and annulation reactions are involved (Liu Zuliang, 2007).

Crystal Structure Analysis

3,4-Dimethoxybenzoic acid, closely related to its anhydride, has been analyzed for its crystal structure using single-crystal X-ray diffraction. This analysis provides insights into the molecular arrangement and bonding characteristics of such compounds (A. Pinkus, J. Kautz, Pallavi Ahobila-Vajjula, 2002).

Physicochemical Properties

Studies on the physicochemical properties of dimethoxybenzoates, including 3,4-dimethoxybenzoates, reveal their behavior in various chemical environments. This includes the analysis of their colors, binding modes, and thermal stability. For example, the physicochemical properties of 3,4-dimethoxybenzoates of Cu(II), Co(II), La(III), and Nd(III) have been extensively studied (W. Ferenc, K. Czapla, J. Sarzyński, A. Zwolińska, 2007).

Thermal and Spectral Properties

Investigations into the thermal and spectral properties of dimethoxybenzoates, including the 3,4- variant, help in understanding their stability and reactivity under different thermal conditions. This is crucial for their application in various chemical reactions (W. Ferenc, A. Walków-Dziewulska, 2002).

Synthesis Routes

Different synthesis routes for related compounds, such as 3,4-dimethoxybenzylamine, have been explored. These studies not only provide alternative methods for synthesizing these compounds but also offer insights into their chemical behavior and potential applications (Xubin Fang, 2003).

Biochemical Research

In biochemical research, studies have shown that enzymes induced by 3,4-dimethoxybenzoate demonstrate broad O-methyl ether cleavage capacity. Such studies contribute to our understanding of biochemical reactions and metabolic pathways involving similar compounds (E. Stupperich, R. Konle, C. Eckerskorn, 1996).

Safety And Hazards

When handling 3,4-Dimethoxybenzoic anhydride, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(3,4-dimethoxybenzoyl) 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O7/c1-21-13-7-5-11(9-15(13)23-3)17(19)25-18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZFUQAHDYSNLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC(=O)C2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552579
Record name 3,4-Dimethoxybenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxybenzoic anhydride

CAS RN

24824-54-2
Record name 3,4-Dimethoxybenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
IA Bashir, S Lee - The Journal of Organic Chemistry, 2023 - ACS Publications
Symmetrical anhydrides were synthesized from activated amides such as N-benzoylsaccharins and N-Boc-protected benzamides. The activated amides reacted with H 2 O in the …
Number of citations: 2 pubs.acs.org
ME Casas, V Matamoros - Chemosphere, 2022 - Elsevier
Recent findings indicate that plant-root exudates can stimulate plant-associated microorganisms to enhance the biodegradation of contaminants in constructed wetlands. To understand …
Number of citations: 10 www.sciencedirect.com
A Kaur, DP Pathak, V Sharma… - Archiv der …, 2018 - Wiley Online Library
A series of N‐(2‐(3,5‐dimethoxyphenyl)benzoxazole‐5‐yl)benzamide derivatives (3am) was synthesized and evaluated for their in vitro inhibitory activity against COX‐1 and COX‐2. …
Number of citations: 5 onlinelibrary.wiley.com
A Kaur, S Wakode, DP Pathak… - Indian Journal of …, 2017 - researchgate.net
Five 3, 4, 5-trimethoxyphenyl benzoxazole derivatives (IIIa-IIIe) were synthesized and evaluated for their antibacterial and anti-inflammatory activity. The structure of the compounds was …
Number of citations: 2 www.researchgate.net
WF Dewatisari, N To'bungan - Plant Science Today, 2023 - horizonepublishing.com
Dracaena angolensis Welw. ex Carriere also known as Sansevieria cylindrica from the Genus Dracaena, is a decorative plant due to its unique shape. Beside its ornamental value, it is …
Number of citations: 2 horizonepublishing.com
BM Oladimeji, OA Adebo - Data in Brief, 2023 - Elsevier
A variety of walnut known as Tetracarpidium conophorum is widely cultivated in several parts of Africa for its edible nuts. These nuts have been reported for their huge antioxidant, anti-…
Number of citations: 8 www.sciencedirect.com
P Zhi, ZW Xi, DY Wang, W Wang, XZ Liang… - New Journal of …, 2019 - pubs.rsc.org
An immobilized iridium complex photocatalyst Ir(ppy)2(PDVB-py) was synthesized by immobilization of the iridium complex onto the nanoporous vinylpyridine-divinylbenzene …
Number of citations: 19 pubs.rsc.org
R Singha, M Ghosh, Y Nuree, JK Ray - Tetrahedron Letters, 2016 - Elsevier
We have successfully developed a transition metal free green methodology for the synthesis of carboxylic anhydrides from aldehydes via CDC pathway and have also demonstrated the …
Number of citations: 8 www.sciencedirect.com
JB Daskiewicz, F Depeint, L Viornery… - Journal of medicinal …, 2005 - ACS Publications
A library of 42 natural and synthetic flavonoids has been screened for their effect on cell proliferation and apoptosis in a human colonic cell line (HT-29). Examples of different classes of …
Number of citations: 179 pubs.acs.org
V Sankeshi, PA Kumar, RR Naik, G Sridhar… - Journal of …, 2013 - Elsevier
Ethnopharmacological relevance Aegle marmelos (L.) Corr. Serr. (Aegle marmelos) leaves were extensively used in the Ayurvedic, Unani and Siddha systems of Indian medicine as an …
Number of citations: 49 www.sciencedirect.com

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